

cross-referencing mass spectral data for 2,4dimethyl-2-pentene

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A Comprehensive Comparison of Mass Spectral Data for **2,4-Dimethyl-2-Pentene** and Its Isomers

For researchers, scientists, and professionals in drug development, accurate identification and differentiation of chemical isomers are critical. Mass spectrometry is a powerful analytical technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectral data for **2,4-dimethyl-2-pentene** and its isomers, 2,3-dimethyl-2-pentene and 3,4-dimethyl-2-pentene.

Mass Spectral Data Comparison

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for **2,4-dimethyl-2-pentene** and its selected isomers. The data is sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5]



m/z	2,4-Dimethyl-2- pentene Relative Intensity (%)	2,3-Dimethyl-2- pentene Relative Intensity (%)	3,4-Dimethyl-2- pentene Relative Intensity (%)
41	55	48	65
43	100	62	58
55	85	100	100
56	30	25	35
83	40	35	45
98	15	20	18

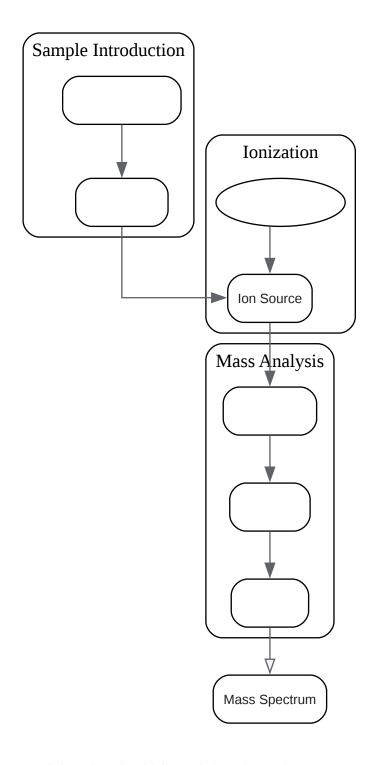
Experimental Protocols

The mass spectral data presented were obtained using electron ionization (EI) mass spectrometry, a standard method for the analysis of volatile organic compounds.

General Experimental Workflow:

A general workflow for acquiring electron ionization mass spectra is outlined below.





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Figure 1. General workflow for obtaining an electron ionization mass spectrum.

Detailed Methodology:

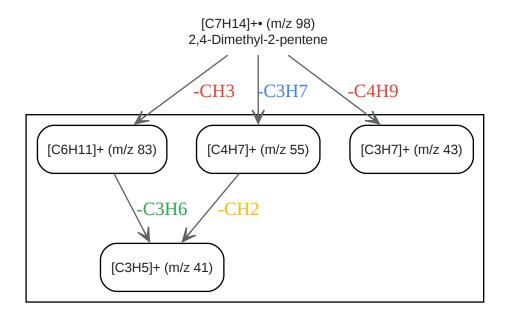


- Sample Introduction: The analyte, such as **2,4-dimethyl-2-pentene**, is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from a mixture or directly as a pure compound.
- Vaporization: The sample is heated to ensure it is in the gaseous phase before entering the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).
- Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged ions and neutral fragments. The fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-tocharge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathway of 2,4-Dimethyl-2-pentene

The fragmentation of **2,4-dimethyl-2-pentene** in an electron ionization mass spectrometer is a complex process that leads to a characteristic pattern of fragment ions. Understanding this pathway is key to its identification.





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Figure 2. Simplified fragmentation pathway of **2,4-dimethyl-2-pentene**.

The fragmentation of **2,4-dimethyl-2-pentene** is initiated by the loss of a methyl group (-CH3) to form a stable tertiary carbocation at m/z 83. Subsequent losses of neutral fragments and rearrangements lead to the other observed major peaks. The base peak at m/z 43 corresponds to the isopropyl cation ([C3H7]+), a particularly stable secondary carbocation. The peak at m/z 55 is attributed to the butenyl cation ([C4H7]+), while the peak at m/z 41 represents the allyl cation ([C3H5]+). The distinct relative abundances of these fragments provide a unique signature for **2,4-dimethyl-2-pentene** compared to its isomers.

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